![molecular formula C14H11NO3 B2440153 methyl 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate CAS No. 57805-87-5](/img/structure/B2440153.png)
methyl 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate
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Overview
Description
The compound is a complex organic molecule that contains a pyrrole ring and a benzofuran ring. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. Benzofuran is a heterocyclic compound that consists of a benzene ring fused to a furan ring .
Chemical Reactions Analysis
Pyrrole compounds are known to undergo a variety of chemical reactions. For instance, N-substituted pyrroles can be synthesized via olefin ring-closing metathesis of diallylamines followed by in situ oxidative aromatization in the presence of the ruthenium Grubbs catalyst and a suitable copper catalyst .Scientific Research Applications
Synthesis and Heterocycle Formation
Methyl 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate is a chemical compound that has been studied primarily for its role in the synthesis of various heterocyclic compounds. The formation of heterocycles is a significant area of research due to their wide range of applications in medicinal chemistry and material science. For instance, reactions of methyl 3-cyclopropyl-3-oxopropanoate with different reagents yielded various heterocyclic compounds, including methyl 2-cyclopropyl-5-methyl-1H-pyrrole-3-carboxylate, showcasing the compound's versatility in synthesizing heterocyclic structures (Pokhodylo, Matiichuk, & Obushak, 2010).
Antimicrobial Properties
The compound has also been incorporated into the synthesis of novel derivatives with potential antimicrobial properties. For example, a study synthesized novel derivatives of pyrazole-3-carboxylate from methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate. These compounds were then screened for antibacterial and antifungal activities, indicating the potential of this compound derivatives in antimicrobial applications (Siddiqui, Idrees, Khati, & Dhonde, 2013).
Antitumor Activity
In cancer research, derivatives of this compound have been synthesized and studied for their antitumor properties. For instance, a series of benzofuran-2-yl pyrazole pyrimidine derivatives showed promise in antitumor activity, further highlighting the compound's role in the development of new therapeutic agents (El-Zahar, Adb El-Karim, Haiba, & Khedr, 2011).
Mechanism of Action
properties
IUPAC Name |
methyl 3-pyrrol-1-yl-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-17-14(16)13-12(15-8-4-5-9-15)10-6-2-3-7-11(10)18-13/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMBCBYDOVFEBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2O1)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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